6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Description
6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is a spirocyclic compound characterized by a fused isobenzofuran-xanthene core. The molecule features a diethylamino group at the 6' position and a methylamino group at the 2' position (Figure 1). Its molecular formula is C32H38N2O3, with a molecular weight of 498.66 g/mol . The spiro architecture imparts rigidity to the structure, which is critical for applications in fluorescence and photophysical studies. The compound’s InChIKey (QZQJXFLJMMBZPQ-UHFFFAOYSA-N) and SMILES notation (C1OC2=CC=CC=C2C13C4=C(C=CC(=C4)N(CC)CC)C5=CC=CC=C5O3)N(C)C ) confirm its stereoelectronic configuration.
The compound’s lactone ring (C-O bond length: ~1.516 Å) exhibits structural strain, as evidenced by X-ray crystallography of analogous spiro compounds . This strain influences its reactivity, particularly in ring-opening reactions under specific conditions (e.g., pH changes or metal ion interactions) .
Properties
CAS No. |
24460-07-9 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C25H24N2O3/c1-4-27(5-2)17-11-12-20-23(15-17)29-22-13-10-16(26-3)14-21(22)25(20)19-9-7-6-8-18(19)24(28)30-25/h6-15,26H,4-5H2,1-3H3 |
InChI Key |
YDRFEYUCIQSKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step reactions. One common method includes the reaction of lawsone, naphthols, and aldehydes or isatins or ninhydrin in the presence of homogeneous and heterogeneous catalysts under different conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful in imaging and diagnostic applications. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
Photophysical Properties
- Target Compound : Exhibits a closed spiro form with minimal fluorescence, typical of rhodamine analogs. Fluorescence activation occurs via lactone ring opening, often induced by protons or metal ions .
- Chlorophenyl-Substituted Analog (CAS 72389-79-8): Shows a 20 nm red shift in emission compared to the target compound due to the electron-withdrawing chloro group enhancing conjugation .
- Trifluoromethylphenyl-Substituted Analog (Compound 10 in ): Displays higher quantum yield (Φ = 0.45) and molar absorptivity (ε = 78,000 M⁻¹cm⁻¹) than the target compound (Φ ≈ 0.30; ε ≈ 65,000 M⁻¹cm⁻¹) due to the CF3 group’s inductive effects .
Biological Activity
6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one, a complex organic compound, has garnered attention in medicinal chemistry due to its unique spiro structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spiro structure that combines features from both xanthene and isobenzofuran chemistries. Its molecular formula is with a molecular weight of approximately 462.54 g/mol. The presence of diethylamino and methylamino groups enhances its solubility and interaction capabilities with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.54 g/mol |
| Functional Groups | Diethylamino, Methylamino, Spiro linkage |
The biological activity of 6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate various biological pathways through the following mechanisms:
- Receptor Binding : The compound exhibits binding affinity to specific receptors, which may lead to alterations in signal transduction pathways.
- Enzyme Modulation : Interaction with certain enzymes can influence metabolic processes, potentially leading to therapeutic effects.
Therapeutic Potential
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of inflammatory mediators.
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
Case Studies and Research Findings
- Cell Proliferation Assays : A study evaluated the impact of the compound on cell proliferation using the sulforhodamine B assay. Results indicated a dose-dependent inhibition of cell growth in tested cancer cell lines, suggesting its potential as an anticancer agent.
- Binding Affinity Studies : Interaction studies demonstrated that 6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one binds effectively to specific receptors involved in cellular signaling, highlighting its potential in drug development.
- Comparative Analysis with Similar Compounds :
| Compound Name | Biological Activity | Unique Characteristics |
|---|---|---|
| 7-Anilino-3-diethylamino-6-methyl-fluoran | Fluorescent properties | Used in dye applications |
| 4-Diethylaminobenzaldehyde | Reagent in organic synthesis | Commonly used in synthetic chemistry |
| 4-Trifluoromethylaniline | Electron-withdrawing effects | Significant impact on chemical reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
